2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis-
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Overview
Description
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- is an organic compound with the molecular formula C9H16O2 It is a member of the furanone family, which is characterized by a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hexanal and methyl vinyl ketone as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanones, amino furanones.
Scientific Research Applications
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-, (4ar-cis)
- 5-butyldihydro-4-methylfuran-2(3H)-one
Uniqueness
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- is unique due to its specific structural features and chemical properties
Properties
CAS No. |
147254-32-8 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(4R,5R)-5-hexyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
XNRLAEXLQFIKEY-NXEZZACHSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@@H](CC(=O)O1)C |
Canonical SMILES |
CCCCCCC1C(CC(=O)O1)C |
Origin of Product |
United States |
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